molecular formula C11H15ClN2 B13518441 1-(2-Chloro-4-methylphenyl)piperazine

1-(2-Chloro-4-methylphenyl)piperazine

Cat. No.: B13518441
M. Wt: 210.70 g/mol
InChI Key: FLNCWBXLORVDSE-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylphenyl)piperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 2-chloro-4-methylphenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-methylphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methylaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-methylphenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in drug development.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical choices.

Major Products Formed: The major products depend on the specific reactions and conditions. For example, substitution reactions may yield various substituted piperazines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

1-(2-Chloro-4-methylphenyl)piperazine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in studies related to receptor binding and neurotransmitter activity, given its structural similarity to certain bioactive molecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of various chemical intermediates and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 1-(2-Chloro-4-methylphenyl)piperazine exerts its effects involves interaction with specific molecular targets, such as receptors or enzymes. The chloro and methyl groups on the phenyl ring influence its binding affinity and selectivity. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to modulate receptor activity and signal transduction pathways.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)piperazine: Similar in structure but with the chloro group at the 4-position.

    1-(2-Methylphenyl)piperazine: Lacks the chloro group, affecting its chemical properties and reactivity.

    1-(2-Chloro-4-nitrophenyl)piperazine: Contains a nitro group, which significantly alters its electronic properties and reactivity.

Uniqueness: 1-(2-Chloro-4-methylphenyl)piperazine is unique due to the specific positioning of the chloro and methyl groups, which confer distinct chemical and biological properties. This structural arrangement can lead to unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

1-(2-chloro-4-methylphenyl)piperazine

InChI

InChI=1S/C11H15ClN2/c1-9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

FLNCWBXLORVDSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCNCC2)Cl

Origin of Product

United States

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